6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
Description
Properties
IUPAC Name |
6-methyl-1,5-dihydrofuro[3,4-c]pyridine-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-4-2-5-3-12-8(11)6(5)7(10)9-4/h2H,3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSNRHKXUKXMGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225703 | |
| Record name | 4-Hydroxy-6-methylfuro(3,4-c)pyridin-3(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7472-18-6 | |
| Record name | 4-Hydroxy-6-methylfuro(3,4-c)pyridin-3(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007472186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7472-18-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC86854 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86854 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-6-methylfuro(3,4-c)pyridin-3(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione can be contextualized by comparing it to structurally related compounds, as summarized below:
Table 1: Comparative Analysis of Furopyridine and Related Derivatives
Key Structural and Functional Insights
Substituent Position Dictates Activity: The 6-methyl group in 6-methylfuro[3,4-c]pyridine-3,4-dione is critical for α-L-fucosidase inhibition, whereas 1,1-dimethyl substitution (norcerpegin) renders the compound inactive against DHODH . Cyclopropyl or phenyl substitutions at position 5 or 1 enhance activity, as seen in P1788 and proteasome inhibitors, likely due to improved target binding .
Biological Target Specificity :
- Furopyridinediones primarily target enzymes in carbohydrate metabolism (α-L-fucosidase) or nucleotide synthesis (DHODH), while pyrrolopyridine derivatives (e.g., HIV-1 integrase inhibitors) exhibit antiviral activity .
Potency and Therapeutic Potential: The 6-methyl derivative’s IC50 of <0.7 mM against α-L-fucosidase surpasses traditional inhibitors, suggesting utility in cancer therapy . DHODH inhibitors like P1788 operate at lower concentrations (EC50 ~ 0.8 µM), linking pyrimidine metabolism to immune activation .
Synthetic Accessibility :
- Derivatives are synthesized via scaffold hopping or cyclocondensation reactions, with yields up to 90% . Molecular docking tools (e.g., LibDock) aid in optimizing substituents for target engagement .
Contradictions and Limitations
- The HIV-1 integrase inhibitors, though structurally similar, belong to a distinct chemotype (pyrrolopyridine) and exhibit divergent mechanisms .
Biological Activity
6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione, with the CAS number 7472-18-6, is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₈H₇N₁O₃
- Molecular Weight : 165.15 g/mol
- Structure : The compound features a fused furo-pyridine ring system which may contribute to its biological activity.
Biological Activity Overview
Research on this compound indicates various biological activities:
- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial effects against certain bacteria and fungi. Its structure allows it to interact with microbial cell membranes, potentially disrupting their integrity.
- Antioxidant Activity : The compound has shown promise as an antioxidant. Its ability to scavenge free radicals may play a role in protecting cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, which could have implications for therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of E. coli and S. aureus | |
| Antioxidant | Scavenges free radicals | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study: Antimicrobial Effects
In a study published by the Journal of Microbial Biology, this compound was tested against a range of bacterial strains. Results indicated significant inhibition of growth in E. coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity due to the compound's lipophilic nature.
Case Study: Antioxidant Activity
A research article in the Journal of Medicinal Chemistry highlighted the antioxidant properties of this compound. Using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay methods, it was found that this compound exhibited a notable reduction in DPPH radical concentration, indicating its potential as a natural antioxidant agent.
Q & A
Q. Yield Optimization Strategies :
How can structural characterization of this compound be performed to confirm regiochemistry?
Basic Research Question
A combination of spectroscopic and computational methods is essential:
- ¹H/¹³C NMR : Compare experimental shifts with simulated spectra (e.g., pyridine carbons at δ 120–160 ppm) . Methyl groups typically resonate at δ 2.0–2.5 ppm.
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in fused-ring systems, as done for triazolopyridine derivatives .
Q. Key Challenges :
- Overlapping signals in crowded regions (e.g., fused-ring protons).
- Differentiation of keto-enol tautomers via variable-temperature NMR.
How do substituents at the 6-position influence the compound’s reactivity and biological activity?
Advanced Research Question
Substituents like methyl or trifluoromethyl groups alter electronic and steric properties:
- Electronic Effects : Methyl groups donate electrons, stabilizing intermediates in nucleophilic reactions. Trifluoromethyl groups withdraw electrons, enhancing electrophilicity .
- Biological Relevance : Analogous pyridine-diones with trifluoromethyl groups exhibit pesticidal activity, suggesting potential bioactivity in the target compound .
Q. Case Study :
| Substituent | Reactivity Trend | Observed Outcome |
|---|---|---|
| -CH₃ | Stabilizes intermediates | Higher thermal stability in cyclization |
| -CF₃ | Increases electrophilicity | Enhanced pesticidal activity in analogs |
How can contradictory data in reaction mechanisms or spectroscopic assignments be resolved?
Advanced Research Question
Discrepancies often arise from:
- Regioselectivity : Competing pathways in cyclization (e.g., 1,2- vs. 1,4-addition). Use isotopic labeling or DFT calculations to map transition states.
- Spectroscopic Overlaps : For example, distinguishing between pyridine and furan carbons in ¹³C NMR. Combine 2D techniques (HSQC, HMBC) with computational simulations .
Q. Methodological Framework :
Control Experiments : Vary reaction conditions (e.g., temperature, catalysts) to isolate dominant pathways.
Cross-Validation : Compare experimental NMR data with quantum-chemically predicted shifts (e.g., using Gaussian or ADF software).
What are the challenges in scaling up laboratory synthesis for preclinical studies?
Advanced Research Question
While not focused on industrial production, scaling for bioassays requires:
- Reproducibility : Optimize column chromatography to flash chromatography for larger batches.
- Intermediate Stability : Monitor degradation of methyl-substituted intermediates under prolonged storage (e.g., via HPLC).
Q. Lessons from Analogous Systems :
- Pyrano-furo-pyridones scaled to 100 mg batches required strict inert atmospheres to prevent oxidation .
- Trifluoromethylated pyridines showed improved stability over methyl analogs .
How can computational methods predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Screen against enzyme active sites (e.g., cytochrome P450) using software like AutoDock or Schrödinger.
- QSAR Modeling : Correlate substituent effects (e.g., logP, Hammett constants) with bioactivity data from pesticidal analogs .
Q. Limitations :
- Accuracy depends on force-field parameters for fused heterocycles.
- Validation via in vitro assays (e.g., enzyme inhibition) is critical.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
